molecular formula C7H7IKNO2S B2784542 Potassium iodo(4-methylbenzenesulfonyl)azanide CAS No. 76152-15-3

Potassium iodo(4-methylbenzenesulfonyl)azanide

Cat. No. B2784542
CAS RN: 76152-15-3
M. Wt: 335.2
InChI Key: IYNYIMWRELHIKD-UHFFFAOYSA-N
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Description

Potassium iodo(4-methylbenzenesulfonyl)azanide (KIMBA) is an organosulfur compound that is used as a reagent in organic synthesis. It is a useful reagent for the conversion of carboxylic acids to their corresponding esters and amides, and for the conversion of nitriles to their corresponding amides. KIMBA is also used for the preparation of a variety of other compounds, such as sulfonamides, sulfones, and aryl halides. In addition, KIMBA is used as a catalyst for the synthesis of a wide range of organic compounds, including polymers, pharmaceuticals, and agrochemicals.

Scientific Research Applications

Potassium iodo(4-methylbenzenesulfonyl)azanide has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of organic compounds, including polymers, pharmaceuticals, and agrochemicals. This compound has also been used in the synthesis of a variety of other compounds, such as sulfonamides, sulfones, and aryl halides. In addition, this compound has been used in the synthesis of a variety of peptides and peptidomimetics, as well as in the synthesis of small molecules for drug discovery.

Mechanism of Action

Potassium iodo(4-methylbenzenesulfonyl)azanide acts as a nucleophilic reagent in organic synthesis. It reacts with carboxylic acids to form esters and amides, and with nitriles to form amides. This compound also reacts with a variety of other compounds, such as aldehydes, ketones, and halides, to form a variety of other products.
Biochemical and Physiological Effects
This compound is an organosulfur compound, and as such it is not expected to have any significant biochemical or physiological effects. As a reagent, it is not expected to be absorbed into the body, and is not expected to interact with any cellular components.

Advantages and Limitations for Lab Experiments

Potassium iodo(4-methylbenzenesulfonyl)azanide is a useful reagent for the synthesis of a variety of organic compounds. It is relatively inexpensive, and can be stored for long periods of time without degradation. However, this compound is a strong oxidizing agent, and can be hazardous if not handled properly. In addition, this compound is corrosive, and can react with a variety of materials, including metals, plastics, and rubber.

Future Directions

The use of Potassium iodo(4-methylbenzenesulfonyl)azanide in the synthesis of a variety of organic compounds is expected to continue to grow in the future. In addition, this compound may be used in the synthesis of a variety of peptides and peptidomimetics, as well as in the synthesis of small molecules for drug discovery. This compound may also be used in the development of new catalysts for organic synthesis. Finally, this compound may be used in the development of new materials, such as polymers, for a variety of applications.

Synthesis Methods

Potassium iodo(4-methylbenzenesulfonyl)azanide is prepared from 4-methylbenzenesulfonyl chloride and potassium iodide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at room temperature, but can be run at higher temperatures to increase the rate of the reaction.

properties

IUPAC Name

potassium;iodo-(4-methylphenyl)sulfonylazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7INO2S.K/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNYIMWRELHIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]I.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IKNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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